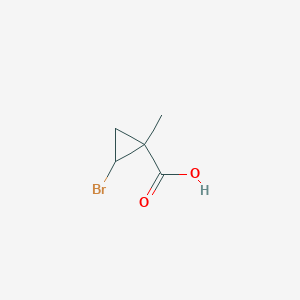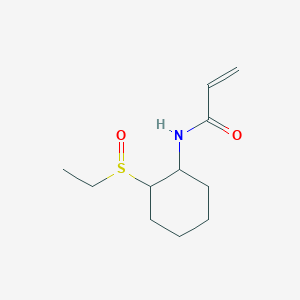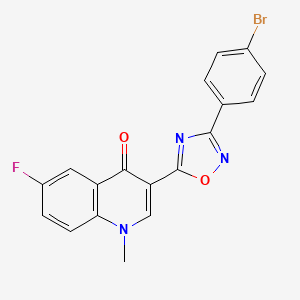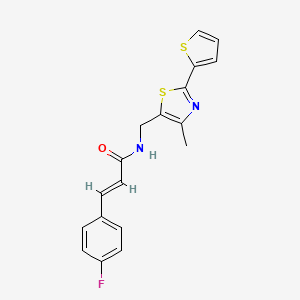
2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the conversion of 2-Chloro-5-(4,4-dimethyl-1,3-thiazolidin-2-yl)benzoic acid to the corresponding acid chloride using thionyl chloride. The reaction involves adding TEA (1.2 equiv) and thionyl chloride (1.2 equiv) dropwise at 0°C to a solution of 2-Chloro-5-(4,4-dimethyl-1,3-thiazolidin-2-yl)benzoic acid (1 equiv) in DMF.Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazolidine ring attached to a benzoyl chloride group. The InChI Key for this compound is YNKFWGKAAVYVLM-UHFFFAOYSA-N.Scientific Research Applications
Synthesis and Reactivity
- The compound has been investigated for its synthesis and reactivity, particularly in the formation of novel ring systems and structural analogs of saccharin. For instance, 2-(Chlorodimethylsilyl)benzoyl chloride, a compound with a similar structure, has been studied for its reaction with amines and alcohols, leading to the discovery of new ring systems such as 1-silaisoindoline and 3-silaisoindolenine (Wannagat & Schrader, 1988).
Heterocyclic Compound Synthesis
- Research has demonstrated the use of related compounds in the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing their potential in pharmacological applications due to their antibacterial and antifungal activities (Mistry & Desai, 2006).
Corrosion Inhibition
- Thiazolidine derivatives, akin to the structure of the specified compound, have been evaluated for their efficacy as corrosion inhibitors for steel in hydrochloric acid, indicating the compound's potential application in industrial maintenance and protection (Yadav, Sharma, & Kumar, 2015).
Antimicrobial Activity
- Benzoyl chloride-substituted 2,4-thiazolidinedione derivatives, which share a similar chemical framework, have shown promising in vitro antibacterial and antituberculosis activities, underscoring the potential of these compounds in developing new antimicrobial agents (Parekh, Juddhawala, & Rawal, 2013).
Catalysis and Organic Synthesis
- Compounds related to "2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride" have been utilized as catalysts or intermediates in organic synthesis, illustrating their versatility in facilitating chemical reactions and synthesizing valuable organic compounds (Yadav, Asthana, & Kamble, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
, suggesting potential targets could be enzymes or receptors that interact with these groups.
Mode of Action
. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
, indicating that it might affect pathways involving these types of compounds.
Action Environment
, suggesting that the compound’s action might be influenced by the presence of acids.
properties
IUPAC Name |
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4S/c1-12(2)6-20(18,19)15(11(12)17)7-3-4-9(13)8(5-7)10(14)16/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFWGKAAVYVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)
![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2925780.png)


![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2925788.png)

![Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2925792.png)

![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)

![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)

